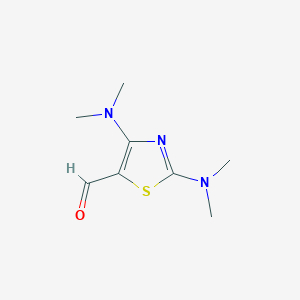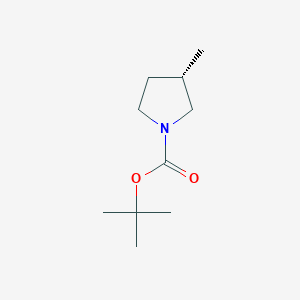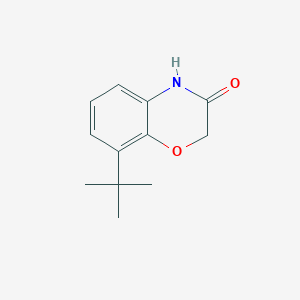
3-エチルアゼチジン-3-オール; トリフルオロ酢酸
概要
説明
3-Ethylazetidin-3-ol; trifluoroacetic acid is a chemical compound with the CAS Number: 1354792-80-5 . It is used in various applications, including as a building block in chemical synthesis .
Molecular Structure Analysis
The molecular weight of 3-Ethylazetidin-3-ol; trifluoroacetic acid is 215.17 . The InChI code is 1S/C5H11NO.C2HF3O2/c1-2-5(7)3-6-4-5;3-2(4,5)1(6)7/h6-7H,2-4H2,1H3;(H,6,7) .Physical And Chemical Properties Analysis
3-Ethylazetidin-3-ol; trifluoroacetic acid is an oil at room temperature . It has a molecular weight of 215.17 . More specific physical and chemical properties are not detailed in the sources I found.科学的研究の応用
有機合成
3-エチルアゼチジン-3-オール; トリフルオロ酢酸: は、さまざまな化学変換を促進する能力により、有機合成で広く使用されています。 これは、転位、官能基脱保護、縮合、ヒドロアリール化、およびトリフルオロアルキル化などの反応に特に役立ちます 。試薬、溶媒、および触媒としての役割は、複雑な有機分子の合成に不可欠です。
触媒
触媒の分野では、3-エチルアゼチジン-3-オール; トリフルオロ酢酸は、トリフルオロ酢酸成分により強力な酸触媒として機能します。 これは、多くの触媒プロセスに不可欠な酸性環境を提供することにより、反応を加速できます .
医薬品研究
この化合物は、医薬品研究で重要な用途があります。これは、さまざまな医薬品の合成に関与し、新規薬物分子の作成のためのビルディングブロックとして機能します。 そのユニークな構造により、特定の薬理学的特性を持つ薬物の開発が可能になります.
Safety and Hazards
The safety information for 3-Ethylazetidin-3-ol; trifluoroacetic acid indicates that it can cause skin burns and eye damage, and it can be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective clothing and eye protection .
作用機序
Target of Action
Azetidines, which are four-membered nitrogen-containing heterocycles, are often used in drug discovery due to their ability to mimic bioactive peptides .
Mode of Action
Without specific information on “3-Ethylazetidin-3-ol; trifluoroacetic acid”, it’s difficult to describe its exact mode of action. Azetidines can interact with biological targets through hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Azetidines are often used in medicinal chemistry due to their ability to modulate various biochemical pathways .
Pharmacokinetics
Azetidines are often used in drug discovery due to their favorable pharmacokinetic properties .
Result of Action
Azetidines can modulate various biological processes, leading to therapeutic effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can affect the action of many drugs .
生化学分析
Biochemical Properties
3-Ethylazetidin-3-ol; trifluoroacetic acid plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The compound is known to interact with enzymes involved in metabolic pathways, influencing their activity and stability. For instance, trifluoroacetic acid, a component of the compound, is known to be a strong acid and can act as a catalyst in certain biochemical reactions . The interactions between 3-ethylazetidin-3-ol; trifluoroacetic acid and biomolecules are primarily based on hydrogen bonding and electrostatic interactions, which can alter the conformation and function of the target molecules.
Cellular Effects
The effects of 3-ethylazetidin-3-ol; trifluoroacetic acid on various types of cells and cellular processes are profound. The compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, trifluoroacetic acid can affect the pH of the cellular environment, leading to changes in enzyme activity and metabolic flux . Additionally, 3-ethylazetidin-3-ol; trifluoroacetic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby impacting cellular functions and processes.
Molecular Mechanism
At the molecular level, 3-ethylazetidin-3-ol; trifluoroacetic acid exerts its effects through various mechanisms. The compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, trifluoroacetic acid is known to inhibit certain enzymes by binding to their active sites and preventing substrate access . Additionally, 3-ethylazetidin-3-ol; trifluoroacetic acid can induce changes in gene expression by interacting with DNA and transcription factors, leading to alterations in cellular processes and functions.
Temporal Effects in Laboratory Settings
The stability and degradation of 3-ethylazetidin-3-ol; trifluoroacetic acid over time have been studied extensively in laboratory settings. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially under extreme pH or temperature conditions . Long-term exposure to 3-ethylazetidin-3-ol; trifluoroacetic acid has been shown to affect cellular function, with potential impacts on cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-ethylazetidin-3-ol; trifluoroacetic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism . Toxic or adverse effects have been observed at high doses, including liver toxicity and reproductive toxicity, highlighting the importance of dosage control in experimental settings.
Metabolic Pathways
3-Ethylazetidin-3-ol; trifluoroacetic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, such as those involved in the citric acid cycle and glycolysis, leading to changes in energy production and metabolic balance . Additionally, 3-ethylazetidin-3-ol; trifluoroacetic acid can affect the levels of certain metabolites, further impacting cellular metabolism.
Transport and Distribution
The transport and distribution of 3-ethylazetidin-3-ol; trifluoroacetic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through active and passive transport mechanisms, and it can accumulate in certain cellular compartments, such as the cytoplasm and mitochondria . The distribution of 3-ethylazetidin-3-ol; trifluoroacetic acid within tissues can also be influenced by its interactions with binding proteins, which can affect its localization and activity.
Subcellular Localization
The subcellular localization of 3-ethylazetidin-3-ol; trifluoroacetic acid is critical for its activity and function. The compound can be localized to specific cellular compartments, such as the endoplasmic reticulum, mitochondria, and nucleus, where it can interact with target biomolecules and exert its effects . The localization of 3-ethylazetidin-3-ol; trifluoroacetic acid can be influenced by targeting signals and post-translational modifications, which direct the compound to specific organelles and compartments within the cell.
特性
IUPAC Name |
3-ethylazetidin-3-ol;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.C2HF3O2/c1-2-5(7)3-6-4-5;3-2(4,5)1(6)7/h6-7H,2-4H2,1H3;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXLZKRTSIMOPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CNC1)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B1376139.png)


![6-Azaspiro[3.4]octan-2-ylmethanol](/img/structure/B1376145.png)




![3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one](/img/structure/B1376154.png)
![9-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1376156.png)



